molecular formula C13H20N2OS B4553530 N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide

N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide

Cat. No.: B4553530
M. Wt: 252.38 g/mol
InChI Key: VGLDBICYPJBYHA-UHFFFAOYSA-N
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Description

N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H20N2OS and its molecular weight is 252.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.12963444 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Receptor Antagonism

Cannabinoid Receptor Antagonists

A study on pyrazole derivatives, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), explored the structural requirements for potent and selective antagonistic activity on brain cannabinoid CB1 receptors. This research aids in understanding the interaction between such compounds and cannabinoid receptors, potentially offering a foundation for developing drugs to mitigate the harmful effects of cannabinoids (Lan et al., 1999).

Pharmacological Profiles

Silent 5-HT1A Receptor Antagonists

Another study focusing on WAY-100635, an achiral phenylpiperazine derivative, demonstrated its potent and selective antagonistic effects on the 5-HT1A receptor without exhibiting any agonist or partial agonist activity. This antagonist's pharmacological profile can provide valuable insights into 5-HT1A receptor function and its potential therapeutic applications (Forster et al., 1995).

Chemical Functionalities and Modulation

Allosteric Modulation of CB1

Research into the structural requirements of indole-2-carboxamides for allosteric modulation of the CB1 receptor has identified critical features that significantly impact binding affinity and cooperativity. This study presents new CB1 allosteric modulators with improved potency against resistance-associated variants, contributing to the development of more effective therapeutic agents (Khurana et al., 2014).

Enzyme Inhibition and Catalysis

Hydrosilylation of N-aryl Imines

The development of l-Piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines showcases the potential of utilizing N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide derivatives in catalytic applications. This research opens avenues for synthesizing various pharmaceutical and chemical products with high yield and enantioselectivity (Wang et al., 2006).

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-2-7-15-8-5-11(6-9-15)14-13(16)12-4-3-10-17-12/h3-4,10-11H,2,5-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLDBICYPJBYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.